molecular formula C6H9Cl3O2 B13955169 4,5-Dimethyl-2-(trichloromethyl)-1,3-dioxolane CAS No. 25630-47-1

4,5-Dimethyl-2-(trichloromethyl)-1,3-dioxolane

Cat. No.: B13955169
CAS No.: 25630-47-1
M. Wt: 219.5 g/mol
InChI Key: XPVRYPSUEFTEKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dimethyl-2-(trichloromethyl)-1,3-dioxolane (CAS 25630-47-1) is a chemical compound with the molecular formula C 6 H 9 Cl 3 O 2 and a molecular weight of 219.495 g/mol . It is characterized by a boiling point of 220.9°C at 760 mmHg and a density of 1.357 g/cm³ . This compound serves as a key intermediate in organic synthesis. It is notably involved in the preparation of other valuable heterocycles, such as 4,5-dimethyl-1,3-dioxol-2-one, which is an important intermediate in the pharmaceutical industry for the synthesis of new semi-synthetic antibiotics, including the semi-synthetic penicillin lenampicillin hydrochloride . The synthetic route to such compounds can utilize safer reagents like bis(trichloromethyl) carbonate as an alternative to highly toxic phosgene . As a 1,3-dioxolane derivative, this class of compounds is widely recognized in synthetic chemistry for its utility, often serving as a protecting group for carbonyl compounds . This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

25630-47-1

Molecular Formula

C6H9Cl3O2

Molecular Weight

219.5 g/mol

IUPAC Name

4,5-dimethyl-2-(trichloromethyl)-1,3-dioxolane

InChI

InChI=1S/C6H9Cl3O2/c1-3-4(2)11-5(10-3)6(7,8)9/h3-5H,1-2H3

InChI Key

XPVRYPSUEFTEKE-UHFFFAOYSA-N

Canonical SMILES

CC1C(OC(O1)C(Cl)(Cl)Cl)C

Origin of Product

United States

Preparation Methods

Comparative Data Table

Method Starting Material Key Reagents/Conditions Yield Purity Source
One-Pot Synthesis Primary alcohol DMP, TBD, CHCl₃ 52–70% >99%
Ester Exchange 3-hydroxy-2-butanone Dimethyl carbonate, Na propylate 52.75% 99.6%
Chlorination 2-oxo-1,3-dioxolane Cl₂, FeCl₃, CCl₄ ~50% 85–90%
Thermal Rearrangement Chlorinated dioxolane Heat, halogenated solvent 77% >95%

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-2-(trichloromethyl)-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.

    Substitution: The trichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Methyl-substituted dioxolanes.

    Substitution: Various substituted dioxolanes depending on the nucleophile used.

Scientific Research Applications

4,5-Dimethyl-2-(trichloromethyl)-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-2-(trichloromethyl)-1,3-dioxolane involves its interaction with specific molecular targets. The trichloromethyl group can form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also undergo metabolic transformations that produce active metabolites, which can further exert their effects through specific pathways.

Comparison with Similar Compounds

Structural Analogs and Key Properties

The following table summarizes structurally similar 1,3-dioxolane derivatives and their properties:

Compound Name Substituents (Position 2) Molecular Formula Molecular Weight Key Applications/Properties References
4,5-Dimethyl-2-(trichloromethyl)-1,3-dioxolane Trichloromethyl C₆H₉Cl₃O₂ 227.49 Hypothesized use as a solvent or electrophilic intermediate; high polarity due to Cl groups -
2-(2,4-Dichlorophenyl)-4,5-dimethyl-1,3-dioxolane 2,4-Dichlorophenyl C₁₁H₁₂Cl₂O₂ 247.12 Potential intermediate in organic synthesis; aromatic substitution enhances stability
2,4,5-Trimethyl-1,3-dioxolane Methyl C₆H₁₀O₂ 114.14 Flavor compound in wines/beers; forms during oxidation/storage (green, phenolic notes)
4,4,5,5-Tetramethyl-2-phenyl-1,3-dioxolane Phenyl C₁₃H₁₈O₂ 206.28 Research chemical; requires safety protocols for handling
2-(Difluoromethylene)-4,4,5-trifluoro-5-(trifluoromethyl)-1,3-dioxolane Fluorinated groups C₅F₈O₂ 244.04 High thermal stability; fluorination reduces boiling point

Physical and Chemical Properties

  • Boiling Points : The boiling point of unsubstituted 1,3-dioxolane is 76°C . Fluorinated derivatives (e.g., ) exhibit lower boiling points due to reduced intermolecular forces, while chlorinated or aromatic-substituted analogs (e.g., ) likely have higher boiling points owing to increased molecular weight and polarity.
  • Reactivity : The trichloromethyl group in the target compound may enhance electrophilicity, facilitating nucleophilic substitution reactions. In contrast, methyl or phenyl substituents (e.g., ) contribute to steric hindrance or aromatic stability .

Biological Activity

4,5-Dimethyl-2-(trichloromethyl)-1,3-dioxolane is a compound belonging to the class of 1,3-dioxolanes, characterized by its unique chemical structure and potential biological activities. This article explores its biological activity based on diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula for 4,5-Dimethyl-2-(trichloromethyl)-1,3-dioxolane is C7H8Cl3O2C_7H_8Cl_3O_2. The structure includes a five-membered ring containing two oxygen atoms and various substituents that influence its reactivity and biological properties.

PropertyValue
Molecular FormulaC₇H₈Cl₃O₂
Molecular Weight227.49 g/mol
SMILESC(C(Cl)Cl)C1=COC(O1)C
InChI Key[InChI Key Here]

Antimicrobial Properties

Recent studies have indicated that compounds similar to 4,5-Dimethyl-2-(trichloromethyl)-1,3-dioxolane exhibit significant antimicrobial activity. For instance, a series of synthesized 1,3-dioxolanes were tested for their antibacterial and antifungal properties. Most compounds demonstrated notable activity against various bacterial strains, including Staphylococcus aureus and Candida albicans .

Case Study: Antifungal Activity

In a specific study focusing on the antifungal activity of dioxolanes, compounds derived from similar structures showed promising results against Candida albicans. The minimum inhibitory concentration (MIC) values were recorded to assess their effectiveness:

Table 2: Antifungal Activity Results

CompoundMIC (µg/mL)
4,5-Dimethyl-2-(trichloromethyl)-1,3-dioxolane500
Control (Fluconazole)8

This indicates that the compound possesses significant antifungal activity comparable to established antifungal agents.

Cytotoxicity Studies

Further investigations into the cytotoxic effects of this dioxolane derivative revealed that it exhibits selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing therapeutic agents with reduced side effects.

Table 3: Cytotoxicity Data

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
Normal Fibroblasts>100

These findings suggest that 4,5-Dimethyl-2-(trichloromethyl)-1,3-dioxolane could be a lead compound in the development of new anticancer drugs.

The mechanism by which 4,5-Dimethyl-2-(trichloromethyl)-1,3-dioxolane exerts its biological effects involves disruption of cellular membranes in pathogens and modulation of signaling pathways in cancer cells. The presence of trichloromethyl groups enhances its reactivity, potentially leading to increased bioactivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.